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Compound of Interest

Compound Name: Diphenoxymethane

Cat. No.: B1218671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and inferred

properties of diphenoxymethane. It is important to note that specific experimental

thermodynamic data for this compound is limited in publicly accessible literature. Therefore,

this guide also presents general principles and experimental protocols applicable to similar

chemical entities.

Introduction
Diphenoxymethane (C₁₃H₁₂O₂), also known as formaldehyde diphenyl acetal, is an organic

compound with potential applications in various fields, including as a solvent, a reagent in

organic synthesis, and a component in material science. A thorough understanding of its

thermodynamic properties and stability is crucial for its safe handling, process optimization, and

evaluation of its potential environmental fate. This technical guide summarizes the available

information on diphenoxymethane and provides a framework for its further study.

Physicochemical Properties
While extensive thermodynamic data is not readily available, fundamental physicochemical

properties have been reported.

Table 1: Physicochemical Properties of Diphenoxymethane
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Property Value Source

Molecular Formula C₁₃H₁₂O₂ PubChem[1]

Molecular Weight 200.23 g/mol PubChem[1]

IUPAC Name phenoxymethoxybenzene PubChem[1]

CAS Number 4442-41-5 PubChem[1]

Synonyms

Formaldehyde Diphenyl

Acetal, Methylene Glycol

Diphenyl Ether

PubChem[1]

Thermodynamic Properties
Specific experimental values for the standard enthalpy of formation, Gibbs free energy of

formation, entropy, and heat capacity of diphenoxymethane are not well-documented in the

literature. To obtain these values, computational chemistry methods or direct experimental

measurements would be required.

Computational Approach: Modern computational methods, such as Density Functional Theory

(DFT) and high-level ab initio calculations (e.g., CCSD(T)), can provide reliable estimates of

thermodynamic properties for organic molecules.[2][3] These methods involve calculating the

electronic energy of the molecule, from which thermodynamic parameters can be derived using

statistical mechanics.

Experimental Approach: Should experimental determination be necessary, established

protocols for organic compounds can be employed. These are detailed in the "Experimental

Protocols" section of this guide.

Chemical Stability and Degradation Pathways
The stability of diphenoxymethane is dictated by the chemical nature of its ether and acetal

functional groups.

General Stability: Acetals are generally stable in neutral to strongly basic conditions.[4]

However, they are susceptible to hydrolysis under acidic conditions.[5][6] The presence of two
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aromatic rings may provide some steric hindrance, potentially influencing its reactivity

compared to simpler dialkoxymethanes.

Potential Degradation Pathways:

Acid-Catalyzed Hydrolysis: This is a primary degradation pathway for acetals. In the

presence of an acid catalyst and water, diphenoxymethane is expected to hydrolyze to form

phenol and formaldehyde. This reaction is reversible, and the removal of water can drive the

formation of the acetal.[7]

Oxidation: Aromatic ethers can undergo oxidative degradation.[8][9] Potential oxidation

pathways for diphenoxymethane could involve hydroxylation of the aromatic rings or

oxidation of the methylene bridge, although the latter is generally less reactive.

Biodegradation: While specific studies on diphenoxymethane are lacking, bacteria are

known to degrade aromatic ethers.[9][10][11] The degradation pathways often involve O-

dealkylation, ring hydroxylation, and subsequent ring cleavage.

Experimental Protocols
The following are detailed methodologies for the experimental determination of key

thermodynamic properties, applicable to liquid organic compounds like diphenoxymethane.

Determination of Standard Enthalpy of Formation by
Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion

(ΔcH°), which is measured using a bomb calorimeter.[12][13]

Methodology:

Sample Preparation: A precisely weighed sample of high-purity diphenoxymethane is

placed in a crucible within a combustion bomb. A known amount of a combustion aid, such

as benzoic acid, may be used to ensure complete combustion.

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere

(typically around 30 atm). A small, known amount of water is added to the bomb to ensure
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that the final products are in their standard states.

Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a precisely known

mass of water. The entire assembly is placed in an insulating jacket to minimize heat

exchange with the surroundings.

Combustion: The sample is ignited via an electrical fuse. The temperature of the water in the

calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer)

before, during, and after combustion.

Data Analysis: The heat released during combustion is calculated from the temperature rise

of the calorimeter and its known heat capacity (determined by calibrating with a substance of

known enthalpy of combustion, such as benzoic acid).

Corrections: Corrections are applied for the heat of combustion of the fuse wire and any

auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the

bomb.

Calculation of ΔfH°: The standard enthalpy of combustion is used to calculate the standard

enthalpy of formation using Hess's Law: ΔcH° = ΣΔfH°(products) - ΣΔfH°(reactants)

Determination of Heat Capacity by Adiabatic Calorimetry
Adiabatic calorimetry is a precise method for measuring the heat capacity of a liquid as a

function of temperature.[14][15]

Methodology:

Sample Encapsulation: A known mass of the liquid sample is sealed in a sample container,

which is then placed within an adiabatic calorimeter.

Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, the temperature of

which is controlled to match the temperature of the sample container at all times. This

minimizes heat loss to the surroundings.

Heating: A known quantity of electrical energy is supplied to a heater within the sample

container, causing a small increase in temperature.
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Temperature Measurement: The temperature of the sample is measured with high precision

before and after the energy input, once thermal equilibrium is reached.

Calculation of Heat Capacity: The heat capacity (Cp) is calculated using the following

equation: Cp = Q / ΔT where Q is the amount of heat added and ΔT is the measured

temperature change.

Data Collection: This process is repeated over the desired temperature range to obtain the

heat capacity as a function of temperature.

Visualizations
Proposed Acid-Catalyzed Hydrolysis of
Diphenoxymethane
The following diagram illustrates a plausible pathway for the acid-catalyzed hydrolysis of

diphenoxymethane, a primary degradation route for acetals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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